PS III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

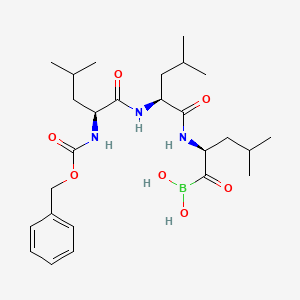

IUPAC Name |

[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]pentanoyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42BN3O7/c1-16(2)12-20(23(31)27(35)36)28-24(32)21(13-17(3)4)29-25(33)22(14-18(5)6)30-26(34)37-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,35-36H,12-15H2,1-6H3,(H,28,32)(H,29,33)(H,30,34)/t20-,21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWIPTHHAKFKLH-FKBYEOEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42BN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Primary Function of Photosystem II: A Technical Guide

An In-depth Examination of the Engine of Oxygenic Photosynthesis

For researchers, scientists, and professionals in drug development, a granular understanding of fundamental biological processes is paramount. Photosystem II (PSII) represents one such cornerstone, a multi-subunit protein complex embedded in the thylylakoid membranes of plants, algae, and cyanobacteria. Its primary function is to harness light energy to drive the oxidation of water, a thermodynamically demanding process that releases molecular oxygen, protons, and electrons. This whitepaper provides a technical overview of the core functions of PSII, supported by quantitative data, detailed experimental methodologies, and visual representations of its key pathways.

Core Function: Light-Driven Water Oxidation and Plastoquinone (B1678516) Reduction

Photosystem II is the first protein complex in the light-dependent reactions of oxygenic photosynthesis.[1] Its central role is the conversion of light energy into chemical energy by catalyzing two fundamental reactions: the oxidation of water and the reduction of plastoquinone.[2][3] This process is the source of nearly all of the Earth's atmospheric oxygen.[4][5]

The catalytic cycle is initiated by the absorption of a photon by the chlorophyll (B73375) molecules within the PSII antenna complex. This excitation energy is funneled to a special pair of chlorophyll a molecules in the reaction center known as P680.[6][7][8] Upon excitation, P680 becomes a powerful electron donor, transferring an electron to a primary acceptor, pheophytin, within picoseconds.[9] This charge separation event results in the formation of a highly oxidizing species, P680⁺, which possesses a redox potential estimated to be around +1.3 V, making it the strongest known biological oxidant.[6] This extreme oxidizing potential is what enables the subsequent extraction of electrons from water molecules.[1]

The electrons lost from P680 are replenished through the oxidation of water at a unique catalytic center called the Oxygen-Evolving Complex (OEC).[1][5] The OEC is a metallo-oxo cluster containing four manganese ions and one calcium ion (Mn₄CaO₅ cluster).[5][10] This cluster sequentially accumulates four oxidizing equivalents, advancing through a series of five intermediate states known as the S-states (S₀ to S₄), a process described by the Kok cycle.[11] Upon reaching the S₄ state, the OEC catalyzes the oxidation of two water molecules, releasing one molecule of diatomic oxygen (O₂), four protons (H⁺), and four electrons.[1][11] These electrons are then transferred one by one via a redox-active tyrosine residue (TyrZ) to regenerate P680.[1]

The electrons passed from the excited P680 travel through a short electron transport chain within PSII. From pheophytin, the electron moves to a tightly bound plastoquinone molecule, Qₐ, and then to a second, loosely bound plastoquinone, Qₑ.[2][12] After accepting two electrons and two protons from the stromal side of the membrane, Qₑ is reduced to plastoquinol (PQH₂) and is released from PSII into the thylakoid membrane.[12][13] This mobile carrier then transfers its electrons to the next component of the photosynthetic electron transport chain, the cytochrome b₆f complex.[13]

The protons released into the thylakoid lumen from water oxidation, along with protons pumped by the cytochrome b₆f complex, contribute to the generation of a transmembrane proton gradient.[14] This proton-motive force is subsequently utilized by ATP synthase to produce ATP, the primary energy currency of the cell.[14]

Quantitative Data on Photosystem II Function

The efficiency and kinetics of the processes within Photosystem II have been extensively studied. The following tables summarize key quantitative data.

| Parameter | Value | Species/Condition | Reference(s) |

| Peak Absorption of P680 | 680 nm | General | [9] |

| Redox Potential of P680⁺/P680 | ~ +1.3 V | General | [6] |

| Resolution of Crystal Structure | 1.9 Å | Thermosynechococcus vulcanus | [3] |

| Resolution of Cryo-EM Structure | 1.93 Å | Synechocystis sp. PCC 6803 | [15][16][17] |

Table 1: Key Physical and Electrochemical Properties of Photosystem II.

| Process | Time Scale | Notes | Reference(s) |

| Energy Transfer to Reaction Center | Sub-picosecond to picoseconds | From antenna chlorophylls (B1240455) to P680. | [18] |

| Primary Charge Separation (P680* → P680⁺Pheo⁻) | 1.4 - 5.5 ps | Formation of the initial radical pair. | [19] |

| Electron Transfer from Pheo⁻ to Qₐ | ~200 ps | Stabilization of the charge separation. | [19] |

| S-state Transitions (S₁ → S₂ → S₃ → S₀) | Microseconds to milliseconds | Each step is initiated by a light-induced charge separation. | [4] |

| Oxygen Evolution (S₄ → S₀) | ~1 ms | The final, light-independent step of the Kok cycle. | |

| Plastoquinol (PQH₂) Release | Milliseconds | After double reduction and protonation of Qₑ. |

Table 2: Kinetics of Electron Transfer and Oxygen Evolution in Photosystem II.

| Subunit/Cofactor | Stoichiometry per Monomer | Function | Reference(s) |

| D1 (PsbA) | 1 | Reaction center core, binds P680, TyrZ, Qₑ | [1] |

| D2 (PsbD) | 1 | Reaction center core, binds P680, Qₐ | [1] |

| CP47 (PsbB) | 1 | Inner light-harvesting antenna | [3] |

| CP43 (PsbC) | 1 | Inner light-harvesting antenna | [3] |

| Cytochrome b559 | 1 (α and β subunits) | Photoprotection, assembly | [9] |

| Mn₄CaO₅ Cluster | 1 | Catalytic site of water oxidation | [5] |

| Chlorophyll a | 35 | Light harvesting and charge separation | [20] |

| Pheophytin | 2 | Primary electron acceptor | [20] |

| Plastoquinone (Qₐ, Qₑ) | 2 | Electron acceptors | [20] |

| β-carotene | 12 | Photoprotection, light harvesting | [20] |

| Heme | 2 | Part of Cytochrome b559 | [20] |

| Lipids | 20 | Structural integrity and dynamics | [14] |

Table 3: Stoichiometry of Key Subunits and Cofactors in a Photosystem II Monomer.

Experimental Protocols

The elucidation of Photosystem II's function has been made possible through a variety of sophisticated experimental techniques.

Measurement of Oxygen Evolution

The rate of oxygen evolution is a direct measure of PSII activity. This is commonly measured using a Clark-type electrode or an optical oxygen sensor.

-

Principle: A Clark-type electrode measures the rate of change of oxygen concentration in a liquid sample. The sample, typically isolated thylakoid membranes or PSII-enriched preparations, is placed in a sealed chamber with a defined buffer and an artificial electron acceptor (e.g., DCBQ, FeCy).

-

Protocol Outline:

-

Isolate thylakoid membranes or PSII particles from the source organism.

-

Calibrate the oxygen electrode with air-saturated and oxygen-depleted buffer.

-

Add the sample to the measurement chamber containing buffer and an artificial electron acceptor.

-

Illuminate the sample with a light source of known intensity and spectral quality.

-

Record the change in oxygen concentration over time to determine the rate of oxygen evolution.

-

-

Data Analysis: The rate is typically expressed as µmol O₂ (mg chlorophyll)⁻¹ h⁻¹.

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive probe of the quantum efficiency of PSII photochemistry.

-

Principle: When chlorophyll absorbs light, it can dissipate the energy through photochemistry, heat, or fluorescence. These three processes are in competition. By measuring the fluorescence yield, one can infer the status of the photochemical pathway.

-

Protocol Outline (Pulse-Amplitude-Modulation - PAM):

-

Dark-adapt the sample (e.g., a leaf or algal suspension) for a defined period (e.g., 15-30 minutes) to ensure all reaction centers are open.

-

Measure the minimal fluorescence (F₀) using a weak, modulated measuring beam.

-

Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fₘ).

-

The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ.

-

To measure the effective quantum yield in the light (ΦPSII), the sample is exposed to actinic (photosynthetically active) light, and saturating pulses are applied to determine the maximal fluorescence in the light-adapted state (Fₘ'). The steady-state fluorescence is denoted as Fₜ. ΦPSII is then calculated as (Fₘ' - Fₜ)/Fₘ'.

-

-

Data Analysis: Fᵥ/Fₘ values around 0.83 are indicative of healthy, unstressed PSII. Changes in these parameters can indicate stress or inhibition of PSII.[21]

Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved X-ray emission spectroscopy, are used to study the kinetics of electron transfer and the structural dynamics of the OEC.

-

Principle: A pump pulse (e.g., a laser flash) initiates a photochemical reaction, and a subsequent probe pulse at a variable time delay measures the resulting changes in absorption or emission spectra.

-

Protocol Outline (Transient Absorption):

-

A sample of purified PSII is excited with a short laser pulse (the pump).

-

A second, broad-spectrum light pulse (the probe) is passed through the sample at a specific time delay after the pump pulse.

-

The difference in the absorption spectrum of the probe light with and without the pump pulse is recorded.

-

By varying the delay between the pump and probe pulses, the kinetics of the formation and decay of transient species can be determined.

-

-

Data Analysis: The resulting data are often analyzed using global fitting algorithms to extract the lifetimes of different intermediate states.[18][22]

X-ray Crystallography and Cryo-Electron Microscopy

These structural biology techniques provide high-resolution three-dimensional models of the PSII complex.

-

Principle: X-ray crystallography requires the formation of well-ordered crystals of the protein complex, which are then diffracted with an X-ray beam. Cryo-electron microscopy (cryo-EM) involves flash-freezing the protein in a thin layer of vitreous ice and imaging individual particles with an electron microscope.

-

Protocol Outline (Cryo-EM):

-

Purify the PSII complex.

-

Apply a small volume of the purified sample to an EM grid.

-

Blot away excess liquid and rapidly plunge the grid into a cryogen (e.g., liquid ethane) to form vitreous ice.

-

Collect a large number of images (micrographs) of the frozen particles using a transmission electron microscope.

-

Use computational methods to pick individual particles, align them, and reconstruct a 3D density map.

-

Build an atomic model into the density map.

-

-

Data Analysis: The final output is a 3D atomic model of the protein complex, which reveals the spatial arrangement of subunits, cofactors, and substrate molecules.[15][16][17][23]

Visualizing the Core Processes of Photosystem II

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships within Photosystem II.

Figure 1: The Z-Scheme of electron transport within Photosystem II.

Figure 2: The Kok Cycle of the Oxygen-Evolving Complex.

Figure 3: Workflow for structural and functional analysis of PSII.

References

- 1. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystallization of Photosystem II for Time-Resolved Structural Studies Using an X-ray Free Electron Laser - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. bio-protocol.org [bio-protocol.org]

- 6. en.bio-protocol.org [en.bio-protocol.org]

- 7. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subunit stoichiometry of the chloroplast photosystem II antenna system and aggregation state of the component chlorophyll a/b binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure Function Studies of Photosystem II Using X-Ray Free Electron Lasers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Quantifying and monitoring functional photosystem II and the stoichiometry of the two photosystems in leaf segments: approaches and approximations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unifying Concepts in Catalysis: Room temperature femtosecond X-ray diffraction of photosystem II microcrystals [unicat.tu-berlin.de]

- 14. researchgate.net [researchgate.net]

- 15. "High-resolution cryo-electron microscopy structure of photosystem II f" by Christopher J. Gisriel, Jimin Wang et al. [academicworks.cuny.edu]

- 16. High-resolution cryo-electron microscopy structure of photosystem II from the mesophilic cyanobacterium, Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. pnas.org [pnas.org]

- 19. pnas.org [pnas.org]

- 20. esrf.fr [esrf.fr]

- 21. researchgate.net [researchgate.net]

- 22. Charge separation in the photosystem II reaction center resolved by multispectral two-dimensional electronic spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High-resolution cryo-electron microscopy structure of photosystem II from the mesophilic cyanobacterium, Synechocystis sp. PCC 6803. [escholarship.org]

The Discovery and History of Photosystem II: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The discovery and elucidation of Photosystem II (PSII) stand as a landmark achievement in the annals of science. This intricate protein complex, nestled within the thylakoid membranes of plants, algae, and cyanobacteria, performs the remarkable feat of using light energy to split water, releasing the oxygen that sustains life on Earth. This guide provides a comprehensive overview of the key discoveries, experimental protocols, and conceptual leaps that have shaped our understanding of this vital molecular machine.

A Historical Timeline of Key Discoveries

The journey to understanding Photosystem II has been a long and collaborative one, built upon the foundational work of numerous scientists over several decades.

| Year(s) | Key Discovery or Contribution | Principal Scientist(s) |

| 1932 | Concept of the Photosynthetic Unit: Proposed that a large number of chlorophyll (B73375) molecules cooperate to capture light energy and funnel it to a reaction center.[1] | Robert Emerson & William Arnold |

| 1957 | The Emerson Enhancement Effect: Demonstrated that the rate of photosynthesis is significantly increased when plants are simultaneously exposed to both red (short-wavelength, <680 nm) and far-red (long-wavelength, >680 nm) light, suggesting the existence of two distinct photosystems.[2][3] | Robert Emerson |

| 1960 | The "Z-Scheme" of Photosynthesis: Proposed a model for the light-dependent reactions where two photosystems work in series to transfer electrons from water to an acceptor.[1][4][5][6] | Robin Hill & Fay Bendall |

| 1970 | The Kok Cycle: Elucidated the four-step, linear mechanism of oxygen evolution, showing that the oxygen-evolving complex cycles through five distinct oxidation states (S-states) upon successive light flashes.[7][8][9][10] | Bessel Kok, Bliss Forbush, & Marion McGloin |

| 1987 | Isolation of the PSII Reaction Center: Successfully isolated and characterized the core of Photosystem II, identifying the D1 and D2 proteins as the site of primary charge separation.[11][12][13][14][15] | Osamu Nanba & Kimiyuki Satoh |

| 2011 | High-Resolution Crystal Structure of PSII: The crystal structure of PSII from a thermophilic cyanobacterium was resolved at 1.9 Å, providing unprecedented detail of the Mn4CaO5 cluster and the surrounding protein environment.[16] | Yasufumi Umena, Keisuke Kawakami, Jian-Ren Shen, & Nobuo Kamiya |

Core Concepts and Signaling Pathways

The function of Photosystem II is elegantly described by two key conceptual models: the Z-scheme and the Kok cycle.

The Z-Scheme of Photosynthesis

The Z-scheme illustrates the pathway of electron flow from water to NADP+. The vertical axis represents the redox potential of the various components. Light energy excites electrons in PSII (P680) to a higher energy state, initiating their journey through an electron transport chain. A second light-driven excitation occurs in Photosystem I (P700), ultimately leading to the reduction of NADP+.

Caption: The Z-scheme of photosynthetic electron transport.

The Kok Cycle of Oxygen Evolution

The Kok cycle describes the four-electron oxidation of two water molecules to produce one molecule of diatomic oxygen. The oxygen-evolving complex (OEC) cycles through five intermediate states, denoted S₀ to S₄. Each absorption of a photon by the PSII reaction center drives the transition to the next S-state. The release of O₂ occurs during the transition from the transient S₄ state back to the most reduced S₀ state.

Caption: The Kok cycle of the oxygen-evolving complex.

Quantitative Data

A summary of key quantitative data related to Photosystem II is presented below for easy reference and comparison.

Table 1: Redox Potentials of Key Electron Carriers in the Z-Scheme

| Component | Redox Potential (E'₀) (V) |

| OEC (S₄/S₀) | ~ +0.9 |

| Tyr-Z⁺/Tyr-Z | ~ +1.0 |

| P680⁺/P680 | ~ +1.1 |

| Pheophytin/Pheophytin⁻ | ~ -0.6 |

| Qₐ/Qₐ⁻ | ~ 0.0 |

| Qₑ/Qₑ⁻ | ~ +0.1 |

| Plastoquinone Pool | ~ +0.1 |

| Cytochrome f (Fe³⁺/Fe²⁺) | ~ +0.36 |

| Plastocyanin (Cu²⁺/Cu⁺) | ~ +0.37 |

| P700⁺/P700 | ~ +0.5 |

| Ferredoxin (Fe³⁺/Fe²⁺) | ~ -0.42 |

| NADP⁺/NADPH | ~ -0.32 |

Table 2: Major Protein Subunits of the Photosystem II Core Complex

| Subunit | Gene | Molecular Weight (kDa) | Function |

| D1 | psbA | ~32 | Reaction center protein, binds P680, Tyr-Z, Qₑ, and the Mn₄CaO₅ cluster |

| D2 | psbD | ~34 | Reaction center protein, binds P680 and Qₐ |

| CP47 | psbB | ~51 | Inner light-harvesting antenna, stabilizes the reaction center |

| CP43 | psbC | ~47 | Inner light-harvesting antenna, stabilizes the reaction center |

| Cytochrome b₅₅₉ α | psbE | ~9 | Heme-containing protein, function debated (photoprotection, assembly) |

| Cytochrome b₅₅₉ β | psbF | ~4.5 | Heme-containing protein, function debated (photoprotection, assembly) |

| PsbO | psbO | ~33 | Extrinsic protein, stabilizes the Mn₄CaO₅ cluster |

| PsbP | psbP | ~20 | Extrinsic protein, optimizes Ca²⁺ and Cl⁻ concentrations |

| PsbQ | psbQ | ~17 | Extrinsic protein, involved in Cl⁻ retention |

Experimental Protocols

The following are detailed methodologies for key experiments used in the study of Photosystem II.

Isolation and Purification of Photosystem II Core Complexes from Spinach

This protocol is adapted from the method originally described by Nanba and Satoh (1987).[11][12][13][14][15]

Materials:

-

Fresh spinach leaves

-

Grinding buffer: 50 mM MES-NaOH (pH 6.0), 0.4 M sucrose, 10 mM NaCl, 5 mM MgCl₂

-

Washing buffer: 50 mM MES-NaOH (pH 6.0), 10 mM NaCl, 5 mM MgCl₂

-

Resuspension buffer: 50 mM Tris-HCl (pH 7.2), 0.4 M sucrose, 10 mM NaCl

-

Triton X-100

-

DEAE-Toyopearl 650S chromatography column

-

Elution buffer: 50 mM Tris-HCl (pH 7.2), 0.05% Triton X-100, with a linear gradient of 0 to 300 mM NaCl

Procedure:

-

Homogenize fresh spinach leaves in ice-cold grinding buffer using a blender.

-

Filter the homogenate through several layers of cheesecloth and centrifuge at 5,000 x g for 5 minutes to pellet chloroplasts.

-

Wash the chloroplast pellet with washing buffer and centrifuge again.

-

Resuspend the pellet in resuspension buffer to a chlorophyll concentration of 2 mg/mL.

-

Add Triton X-100 to a final concentration of 4% (w/v) and incubate on ice for 30 minutes with gentle stirring to solubilize the thylakoid membranes.

-

Centrifuge at 100,000 x g for 30 minutes to pellet unsolubilized material.

-

Load the supernatant onto a DEAE-Toyopearl 650S column pre-equilibrated with elution buffer containing 0 mM NaCl.

-

Wash the column with the equilibration buffer.

-

Elute the bound proteins with a linear gradient of 0 to 300 mM NaCl in the elution buffer.

-

Collect the fractions containing the PSII reaction center complex, which typically elutes at around 150-200 mM NaCl.

-

Pool the desired fractions and concentrate using ultrafiltration.

-

Store the purified PSII reaction centers at -80°C.

Measurement of Photosystem II Activity (Oxygen Evolution)

This protocol describes the measurement of light-dependent oxygen evolution using a Clark-type oxygen electrode.[17][18][19][20]

Materials:

-

Isolated thylakoid membranes or purified PSII particles

-

Assay buffer: 50 mM HEPES-NaOH (pH 7.5), 0.3 M sucrose, 10 mM NaCl, 5 mM MgCl₂

-

Artificial electron acceptor (e.g., 1 mM 2,6-dichloro-p-benzoquinone (DCBQ) and 1 mM potassium ferricyanide)

-

Clark-type oxygen electrode system

-

Light source with a defined wavelength and intensity

Procedure:

-

Calibrate the Clark-type oxygen electrode with air-saturated water (100% O₂) and a solution of sodium dithionite (B78146) (0% O₂).

-

Add a known volume of assay buffer to the electrode chamber and allow it to equilibrate to the desired temperature (typically 25°C).

-

Add the thylakoid or PSII sample to the chamber to a final chlorophyll concentration of 10-20 µg/mL.

-

Allow the sample to equilibrate in the dark for 5 minutes, monitoring the dark respiration rate.

-

Add the artificial electron acceptor to the chamber.

-

Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution. The rate is calculated from the linear increase in oxygen concentration over time.

-

Express the rate of oxygen evolution as µmol O₂ (mg Chl)⁻¹ h⁻¹.

Measurement of Chlorophyll a Fluorescence Kinetics

This protocol outlines the use of a Pulse-Amplitude-Modulated (PAM) fluorometer to measure key chlorophyll fluorescence parameters, providing insights into the efficiency of PSII photochemistry.[21][22][23][24][25]

Materials:

-

Intact leaves, algal cells, or isolated chloroplasts

-

Pulse-Amplitude-Modulated (PAM) fluorometer

Procedure:

-

Dark Adaptation: Dark-adapt the sample for at least 15-20 minutes to ensure all PSII reaction centers are in the "open" state (Qₐ is fully oxidized).

-

Measurement of F₀: Apply a weak, modulated measuring light to determine the minimal fluorescence level (F₀). This represents the fluorescence yield when the PSII reaction centers are open.

-

Measurement of Fₘ: Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers (Qₐ is fully reduced). The maximal fluorescence level (Fₘ) is recorded.

-

Calculation of Fᵥ/Fₘ: Calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. For healthy, unstressed samples, this value is typically around 0.83.

-

Light-Adapted Measurements (Optional): To assess the operational efficiency of PSII under illumination, expose the sample to a continuous actinic light.

-

Measurement of Fₛ: After the fluorescence signal reaches a steady-state (Fₛ), apply another saturating pulse to determine the maximal fluorescence in the light-adapted state (Fₘ').

-

Calculation of ΦPSII: The effective quantum yield of PSII photochemistry is calculated as: ΦPSII = (Fₘ' - Fₛ) / Fₘ'.

-

Logical Relationships and Experimental Workflows

The understanding of Photosystem II was not a linear progression but rather a series of interconnected discoveries and experimental validations. The following diagram illustrates the logical flow of key experiments and their contributions to our current knowledge.

References

- 1. researchgate.net [researchgate.net]

- 2. na.valoya.com [na.valoya.com]

- 3. Emerson effect - Wikipedia [en.wikipedia.org]

- 4. The z scheme of photosynthesis was proposed by:A. Hill and BendallB. - askIITians [askiitians.com]

- 5. life.illinois.edu [life.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. life.illinois.edu [life.illinois.edu]

- 8. Cooperation of charges in photosynthetic O2 evolution-I. A linear four step mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quantum-immortal.net [quantum-immortal.net]

- 10. researchgate.net [researchgate.net]

- 11. Isolation of a photosystem II reaction center consisting of D-1 and D-2 polypeptides and cytochrome b-559 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of a photosystem II reaction center consisting of D-1 and D-2 polypeptides and cytochrome b-559 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectral, Photophysical, and Stability Properties of Isolated Photosystem II Reaction Center - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stabilization of Isolated Photosystem II Reaction Center Complex in the Dark and in the Light Using Polyethylene Glycol and an Oxygen-Scrubbing System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. rcsb.org [rcsb.org]

- 17. Liquid-Phase Measurements of Photosynthetic Oxygen Evolution | Springer Nature Experiments [experiments.springernature.com]

- 18. Measurements of Oxygen Evolution in Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. sfu.ca [sfu.ca]

- 21. bio-protocol.org [bio-protocol.org]

- 22. en.bio-protocol.org [en.bio-protocol.org]

- 23. life.illinois.edu [life.illinois.edu]

- 24. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]

- 25. academic.oup.com [academic.oup.com]

The Heart of Photosynthesis: An In-depth Technical Guide to the Photosystem II Core Complex

For Researchers, Scientists, and Drug Development Professionals

Photosystem II (PSII) is a critical protein complex located in the thylakoid membranes of plants, algae, and cyanobacteria. It initiates the light-dependent reactions of photosynthesis by harnessing light energy to drive the oxidation of water, a process that releases oxygen into the atmosphere and provides the electrons necessary for the synthesis of energy-rich molecules. This guide provides a detailed examination of the structure and components of the PSII core complex, intended for professionals in research and drug development who require a deep, technical understanding of this vital molecular machine.

Core Structure and Subunit Composition

The PSII core complex is a multi-subunit assembly embedded within the thylakoid membrane. In its functional state, it typically exists as a dimer. Each monomer is composed of a central reaction center surrounded by core antenna proteins and a number of smaller, low-molecular-weight subunits.

The reaction center is formed by a heterodimer of the D1 (PsbA) and D2 (PsbD) proteins. These two subunits bind the essential cofactors for the primary photochemical events. Closely associated with the reaction center are the core antenna proteins, CP43 (PsbC) and CP47 (PsbB), which capture and transfer light energy to the reaction center. A host of smaller protein subunits, each with a single transmembrane helix, surrounds this central structure, contributing to the stability and function of the complex. On the lumenal side of the membrane, a cluster of extrinsic proteins forms the oxygen-evolving complex (OEC), which is the catalytic site of water oxidation.

Quantitative Data on PSII Core Components

The precise composition of the PSII core complex can vary slightly between species. The following tables summarize the key protein subunits and cofactors of the PSII core monomer from cyanobacteria, which is the most extensively studied model.

Table 1: Protein Subunits of the Cyanobacterial PSII Core Monomer

| Subunit Name | Gene Name | Molecular Weight (kDa) | Number of Transmembrane Helices | Stoichiometry per Monomer | Primary Function |

| D1 | psbA | ~38 | 5 | 1 | Reaction center protein, binds P680, quinones, and Mn4CaO5 cluster ligands |

| D2 | psbD | ~39 | 5 | 1 | Reaction center protein, binds P680 and quinones |

| CP47 | psbB | ~56 | 6 | 1 | Core antenna, binds chlorophylls, energy transfer to reaction center |

| CP43 | psbC | ~50 | 6 | 1 | Core antenna, binds chlorophylls, energy transfer to reaction center |

| Cytochrome b559 α | psbE | ~9 | 1 | 1 | Heme-binding, involved in photoprotection |

| Cytochrome b559 β | psbF | ~4.5 | 1 | 1 | Heme-binding, involved in photoprotection |

| PsbH | psbH | ~7.5 | 1 | 1 | Phosphoprotein, involved in regulation and assembly |

| PsbI | psbI | ~4.2 | 1 | 1 | Stabilization of the reaction center |

| PsbJ | psbJ | ~4.2 | 1 | 1 | Plastoquinone binding/exchange |

| PsbK | psbK | ~4.3 | 1 | 1 | Stabilization of CP43 |

| PsbL | psbL | ~4.3 | 1 | 1 | Dimerization and stabilization of the OEC |

| PsbM | psbM | ~3.8 | 1 | 1 | Dimerization and stabilization |

| PsbT | psbT | ~3.9 | 1 | 1 | Stabilization of the complex |

| PsbX | psbX | ~4.1 | 1 | 1 | Structural role |

| PsbY | psbY | ~4.7 | 1 | 1 | Structural role |

| PsbZ | psbZ | ~6.5 | 2 | 1 | Dimerization and interaction with light-harvesting complexes |

| PsbO (OEE1) | psbO | ~33 | 0 (extrinsic) | 1 | Stabilization of the Mn4CaO5 cluster |

| PsbP (OEE2) | psbP | ~20 | 0 (extrinsic) | 1 | Optimization of Ca2+ and Cl- for water oxidation (in plants/algae) |

| PsbQ (OEE3) | psbQ | ~17 | 0 (extrinsic) | 1 | Optimization of Cl- for water oxidation (in plants/algae) |

| PsbU | psbU | ~12 | 0 (extrinsic) | 1 | Stabilization of the OEC (in cyanobacteria) |

| PsbV | psbV | ~15 | 0 (extrinsic) | 1 | Cytochrome c550, electron transfer (in cyanobacteria) |

Table 2: Cofactors and Pigments of the Cyanobacterial PSII Core Monomer

| Cofactor/Pigment | Number per Monomer | Location and Function |

| Chlorophyll a | 35 | Light harvesting and primary charge separation (P680) |

| β-Carotene | 12 | Photoprotection and light harvesting |

| Pheophytin a | 2 | Primary electron acceptor |

| Plastoquinone (QA and QB) | 2 | Electron acceptors |

| Mn4CaO5 Cluster | 1 | Catalytic site for water oxidation |

| Non-heme Fe(II) | 1 | Stabilizes the quinone acceptors |

| Heme b559 | 1 | Photoprotective electron transfer |

| Bicarbonate (HCO3-) | 1 | Ligand to the non-heme iron, proton acceptor |

| Ca2+ | 1 | Essential for the structure and function of the Mn4CaO5 cluster |

| Cl- | 1-2 | Required for the catalytic cycle of water oxidation |

Electron Transport Pathway in Photosystem II

The primary function of PSII is to utilize light energy to drive electron transport from water to plastoquinone. This process involves a series of redox reactions orchestrated by the cofactors within the reaction center.

Caption: Electron transport pathway within the Photosystem II complex.

Experimental Protocols

The elucidation of the structure and function of the PSII complex has been made possible through a variety of sophisticated biochemical and biophysical techniques. Below are overviews of key experimental methodologies.

Isolation and Purification of PSII Core Complexes

The isolation of intact and active PSII complexes is a prerequisite for detailed structural and functional studies. The following workflow outlines a general procedure for the purification of PSII from thermophilic cyanobacteria.

Caption: General experimental workflow for the isolation and purification of PSII complexes.

Methodology Overview:

-

Cell Culture and Harvest: Thermophilic cyanobacteria (e.g., Thermosynechococcus elongatus) are cultured in appropriate media under controlled light and temperature conditions. Cells are harvested by centrifugation.

-

Thylakoid Membrane Isolation: The harvested cells are broken open using methods like a French press or bead beating. The resulting lysate is subjected to differential centrifugation to separate the thylakoid membranes from other cellular components.

-

PSII Complex Solubilization: The isolated thylakoid membranes are treated with a mild non-ionic detergent, such as n-dodecyl-β-D-maltoside (β-DDM), to solubilize the membrane protein complexes.

-

Chromatographic Purification: The solubilized protein mixture is then subjected to a series of chromatographic steps. Anion exchange chromatography is often used to separate PSII from other major thylakoid complexes like Photosystem I. This is typically followed by size exclusion chromatography to separate PSII monomers and dimers and to further purify the complex.

-

Characterization: The purity and activity of the isolated PSII complexes are assessed using various techniques. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and western blotting are used to analyze the subunit composition. The functional integrity is determined by measuring the rate of oxygen evolution. Spectroscopic methods are employed to characterize the pigment content and energy transfer properties.

Structural Determination by Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of large protein complexes like PSII in their near-native state.

Caption: Workflow for determining the structure of PSII using cryo-electron microscopy.

Methodology Overview:

-

Sample Preparation: A concentrated solution of purified PSII is applied to a specialized electron microscopy grid. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the complexes in a near-native, frozen-hydrated state.

-

Data Collection: The vitrified sample is imaged in a cryo-transmission electron microscope (cryo-TEM). A large number of images, each containing projections of the PSII particles in various orientations, are collected.

-

Image Processing: Sophisticated image processing software is used to automatically identify individual particle projections ("particle picking"). These particles are then classified into different 2D class averages to remove noise and select for high-quality particles.

-

3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined by iteratively aligning the individual particle images to the 3D model. This process results in a high-resolution 3D density map of the PSII complex.

-

Model Building and Validation: An atomic model of the PSII complex is built into the 3D density map. The model is then refined and validated against the experimental data to produce the final, detailed 3D structure.

X-ray Crystallography

X-ray crystallography has also been instrumental in providing high-resolution structures of the PSII complex. This technique requires the growth of well-ordered crystals of the purified protein complex.

Methodology Overview:

-

Crystallization: Purified PSII is subjected to extensive screening of crystallization conditions (e.g., precipitants, pH, temperature) to induce the formation of three-dimensional crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The electrons in the atoms of the crystal diffract the X-rays, producing a characteristic diffraction pattern.

-

Structure Determination: The diffraction data are processed to determine the electron density map of the repeating unit in the crystal. An atomic model is then built into this electron density map and refined to yield the final 3D structure.

Conclusion

The Photosystem II complex is a remarkably intricate and dynamic molecular machine. A thorough understanding of its structure and the function of its numerous components is fundamental for research in photosynthesis, bioenergy, and agriculture. For drug development professionals, the detailed structural and functional knowledge of PSII can inform the design of novel herbicides that specifically target this complex or provide insights into the mechanisms of action of existing compounds. The continued application of advanced structural and biophysical techniques will undoubtedly reveal further secrets of this vital enzyme, opening new avenues for scientific discovery and technological innovation.

The Engine of Life: A Technical Guide to Water Splitting in Photosystem II

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of water by Photosystem II (PSII) is the fundamental process that sustains the aerobic biosphere, converting light energy into chemical energy and releasing the molecular oxygen we breathe. This reaction is catalyzed by a unique metalloenzyme, the Oxygen-Evolving Complex (OEC), a Mn₄CaO₅ cluster embedded within the PSII protein scaffold. Understanding the intricate mechanism of this process—a four-electron, four-proton challenge—is not only crucial for fundamental biology but also provides a blueprint for the design of artificial photosynthetic systems for renewable energy production. This technical guide provides a comprehensive overview of the core mechanism of water splitting in PSII, detailing the structure and function of the OEC, the sequence of redox intermediates in the Kok cycle, and the critical roles of inorganic cofactors. It presents key quantitative data, outlines detailed experimental protocols used to elucidate this mechanism, and provides visual representations of the core processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may seek to modulate or mimic this vital biological engine.

Introduction: The Core of Oxygenic Photosynthesis

Photosystem II, a multi-subunit membrane protein complex found in cyanobacteria, algae, and plants, performs the light-driven oxidation of water.[1][2] This reaction, represented by the equation 2H₂O → O₂ + 4H⁺ + 4e⁻, is the source of nearly all atmospheric oxygen.[3] The process is a marvel of biological engineering, efficiently managing a highly endergonic reaction using the energy of visible light. The electrons extracted from water are passed along an electron transport chain, ultimately leading to the reduction of CO₂.[3] The protons are released into the thylakoid lumen, generating a transmembrane proton gradient that drives ATP synthesis.[1][4]

At the heart of PSII's water-splitting machinery is the Oxygen-Evolving Complex (OEC), a Mn₄CaO₅ cluster that acts as the catalytic site.[5][6][7] The OEC cycles through five distinct oxidation states, known as S-states (S₀ to S₄), in a process conceptualized by Bessel Kok in 1970.[6][8] Each absorption of a photon drives the removal of one electron from the OEC, advancing it to the next S-state. After four such light-driven oxidation steps, the highly oxidized S₄ state facilitates the formation of the O-O bond and the release of molecular oxygen, resetting the cycle to the most reduced S₀ state.[4][6]

The Catalytic Core: Structure of the Oxygen-Evolving Complex (OEC)

The precise atomic structure of the OEC has been a subject of intense investigation for decades. High-resolution X-ray crystallography has revealed a "distorted chair" or cubanoid arrangement of the Mn₄CaO₅ cluster.[9][10] This cluster is composed of four manganese ions and one calcium ion, interconnected by five oxygen atoms that act as oxo-bridges.[7][11] The entire assembly is coordinated by amino acid residues, primarily from the D1 and CP43 subunits of PSII, including six carboxylates and one histidine.[12][13]

The cluster can be described as a Mn₃CaO₄ heterocubane linked to a fourth, external manganese ion (often called the "dangler" Mn).[10] Four water molecules are directly ligated to the cluster in its dark-stable S₁ state: two to the dangler Mn (Mn4) and two to the calcium ion.[9] These ligands are considered potential substrates for the water oxidation reaction. The structure is not static; it undergoes subtle but critical conformational changes during the S-state transitions.[2][14]

The protein environment provides a pre-organized ligand shell that ensures the kinetically competent and error-free assembly of the cluster and protects it from off-pathway reactions.[9] This environment also includes crucial hydrogen-bonding networks and water channels that are thought to facilitate the transport of substrate water molecules to the catalytic site and the removal of product protons.[11]

Figure 1: Simplified diagram of the Mn₄CaO₅ cluster (OEC).

The Catalytic Cycle: S-State Transitions (The Kok Cycle)

The Kok cycle describes the stepwise accumulation of four oxidizing equivalents on the OEC, leading to water oxidation.[6] The cycle consists of five intermediate states, S₀ through S₄. In the dark, PSII centers stabilize in the S₁ state.[5][15]

S-State Progression:

-

Light Absorption & Charge Separation: A photon excites the primary chlorophyll (B73375) donor, P680. The excited P680* rapidly transfers an electron to a series of acceptors, creating a powerful oxidant, P680⁺.[1][5]

-

Electron Transfer from TyrZ: P680⁺ is reduced by a redox-active tyrosine residue, TyrZ (D1-Tyr161), forming a neutral tyrosyl radical, TyrZ•.[1]

-

OEC Oxidation: TyrZ•, in turn, extracts one electron from the Mn₄CaO₅ cluster, advancing the S-state (Sᵢ → Sᵢ₊₁).[16]

This sequence of events occurs four times, driving the cycle from S₀ to S₄. The S₄ state is a transient intermediate that spontaneously decays to S₀ upon oxidizing two water molecules and releasing O₂.[6][15] This process is coupled with the release of four protons into the thylakoid lumen, following a characteristic 1:0:1:2 pattern for the S₀→S₁→S₂→S₃→S₀ transitions, respectively.[8][9]

Figure 2: The Kok cycle of photosynthetic water oxidation.

The Role of Cofactors: Ca²⁺ and Cl⁻

Calcium and chloride ions are essential inorganic cofactors for the water-splitting reaction.

-

Calcium (Ca²⁺): The Ca²⁺ ion is an integral structural component of the Mn₄CaO₅ cluster.[17] Its replacement with other divalent cations (like Sr²⁺) can be tolerated but significantly impairs the efficiency of water oxidation.[9] Evidence suggests Ca²⁺ is not merely structural but plays a direct catalytic role, possibly by positioning a substrate water molecule for nucleophilic attack or by acting as a Lewis acid to tune the pKa of bound water ligands.[17]

-

Chloride (Cl⁻): Chloride is required for the efficient advancement of the higher S-state transitions (S₂ → S₃ and S₃ → S₄).[18] While not part of the core Mn₄CaO₅ cluster, two Cl⁻ binding sites are located nearby. One of these is associated with a major water channel and is believed to be crucial for proton transfer, helping to manage the charge buildup on the OEC during its oxidation.[11][18]

Quantitative Analysis of the Water-Splitting Mechanism

The study of PSII has yielded significant quantitative data that constrains mechanistic models. Below are summaries of key parameters.

Table 1: Kinetics of S-State Transitions

| Transition | Rate-Limiting Step | Time Constant (τ) | Reference(s) |

| S₀ → S₁ | Electron Transfer | 30 - 70 µs | [16] |

| S₁ → S₂ | Electron Transfer | 100 - 250 µs | [16] |

| S₂ → S₃ | Proton Release | Phase 1: ~100 µsPhase 2: ~350 µs (pH 6) | [19][20] |

| S₃ → S₄ → S₀ | O-O Bond Formation & O₂ Release | 1 - 2 ms | [21] |

Table 2: Redox Potentials of Key Components

| Redox Couple | Midpoint Potential (Eₘ) | Method | Reference(s) |

| S₀ / S₁ | ~730 mV | QM/MM Calculation | [22] |

| S₁ / S₂ | ~830 mV | QM/MM Calculation | [22] |

| S₂ / S₃ | >900 mV | Estimation | [22] |

| TyrZ / TyrZ• | ~970 mV | QM/MM Calculation | [22] |

| P680 / P680⁺ | ~1.2 V | Estimation | [8] |

Table 3: Structural Parameters of the Mn₄CaO₅ Cluster

| S-State | Mn-Mn Distances (Å) | Key Structural Feature | Reference(s) |

| S₁ | 3 short (~2.7 Å), 1 long (~3.3 Å) | Dark-stable "open cubane" | [14][23] |

| S₂ (low-spin) | Average ~2.74 Å | Mn4 oxidation; one Mn-Mn bond shortens | [23] |

| S₂ (high-spin) | One Mn-Mn bond elongates to ~2.85 Å | Conformational isomer | [14] |

| S₃ | - | Incorporation of a 6th oxygen (Oₓ) | [24] |

Key Experimental Protocols

The elucidation of the water-splitting mechanism relies on a suite of sophisticated biophysical techniques.

Serial Femtosecond X-ray Crystallography (SFX)

This technique allows for the determination of atomic-resolution structures of the OEC in its various S-states at room temperature, overcoming the issue of radiation damage inherent in traditional synchrotron-based crystallography.[1][5][25]

Methodology:

-

Sample Preparation: PSII is purified and crystallized to form a slurry of nano- or microcrystals (typically 1-10 µm).

-

Sample Delivery: The crystal slurry is injected as a hydrated stream into the path of an X-ray Free Electron Laser (XFEL) beam.[5]

-

Pump-Probe Excitation: To trap intermediate S-states, the crystal stream is illuminated by one or more precisely timed laser flashes (e.g., 527 nm) microseconds before it intersects with the X-ray pulse.[2][26] For example, one flash populates the S₂ state, and two flashes populate the S₃ state.

-

Diffraction Before Destruction: The sample is struck by an intense, ultrashort (~50 fs) XFEL pulse. A diffraction pattern is recorded before the crystal is destroyed by the pulse.[1][25]

-

Data Collection and Processing: Thousands of diffraction "snapshots" are collected from fresh crystals and merged computationally to generate a complete three-dimensional diffraction dataset, from which the electron density map and atomic structure are calculated.[2]

Figure 3: Experimental workflow for Serial Femtosecond Crystallography (SFX).

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a magnetic resonance technique that detects species with unpaired electrons. It is particularly powerful for studying the paramagnetic S₀ and S₂ states of the OEC.[8][27]

Methodology:

-

Sample Preparation: Purified PSII samples are concentrated in a suitable buffer and transferred to quartz EPR tubes. Cryoprotectants (e.g., glycerol, sucrose) are often added.

-

S-State Trapping: The dark-adapted S₁ state is the starting point. The S₂ state is generated by illuminating the sample at low temperatures (e.g., 200 K) within the EPR cavity. The S₀ state can be generated by a series of flashes followed by dark incubation with specific chemical reductants.

-

Data Acquisition: The sample is frozen at cryogenic temperatures (e.g., 4-10 K) to stabilize the intermediates and reduce spin relaxation rates.

-

Spectral Analysis: The EPR spectrum is recorded. The S₂ state exhibits two characteristic signals: a "multiline" signal centered around g=2 arising from a spin S=1/2 ground state, and a signal at g=4.1 from a spin S=5/2 state, representing different conformations of the cluster.[12][28] Advanced techniques like Electron Nuclear Double Resonance (ENDOR) are used to probe the interactions between the electron spin on the Mn cluster and nearby magnetic nuclei, providing information on ligand identity and distances.[27]

Time-Resolved Mass Spectrometry

This technique is used to measure the exchange rates of the two substrate water molecules with bulk water, providing insight into their binding sites and lability in different S-states.

Methodology:

-

Sample Preparation: PSII membrane fragments are deposited on a platinum electrode.

-

Isotope Labeling: The sample is rapidly exposed to H₂¹⁸O-enriched water for a defined incubation period.

-

Flash Illumination: A sequence of saturating laser flashes is applied to the sample to induce S-state advancement and trigger O₂ evolution.

-

Product Detection: The evolved O₂ (containing ¹⁶O and ¹⁸O isotopes) is detected by a fast-responding mass spectrometer.

-

Kinetic Analysis: By varying the incubation time in H₂¹⁸O, the exchange rates of the two substrate water molecules—termed "fast" (Wf) and "slow" (Ws)—can be determined for each S-state.[29]

Conclusion and Future Directions

The mechanism of water splitting in Photosystem II represents one of the most studied and yet most challenging problems in biology. A combination of high-resolution structural biology, advanced spectroscopy, and computational chemistry has provided a detailed picture of the Mn₄CaO₅ cluster and its catalytic cycle. We now understand the fundamental sequence of light-driven electron and proton transfers that accumulate oxidizing power and the general structural features that enable this process.

For professionals in drug development, this intricate mechanism presents potential, albeit challenging, targets. Herbicides that block the electron acceptor side of PSII are well-known. While targeting the highly conserved OEC on the donor side is more complex, understanding the precise requirements for cofactor binding and proton translocation could, in principle, inform the design of novel inhibitors.

More broadly, the OEC serves as the gold standard for water oxidation catalysts. The principles learned from its structure—the use of a redox-active manganese-calcium cluster, the precise ligand environment, and the management of proton and electron transfer—are invaluable for the development of robust and efficient artificial photosynthetic systems. Future research, driven by ever-improving time-resolved structural and spectroscopic techniques, will continue to refine our understanding of the final, critical steps of O-O bond formation, providing the ultimate blueprint for harnessing solar energy to produce clean fuel from water.

References

- 1. Structure Function Studies of Photosystem II Using X-Ray Free Electron Lasers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serial time-resolved crystallography of photosystem II using a femtosecond X-ray laser - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Energetics and Kinetics of S-State Transitions Monitored by Delayed Chlorophyll Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms for proton release during water oxidation in the S2 to S3 and S3 to S4 transitions in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystallization of Photosystem II for Time-Resolved Structural Studies Using an X-ray Free Electron Laser - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxygen-evolving complex - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Computational Study of the S2 State in the Oxygen-Evolving Complex of Photosystem II by Electron Paramagnetic Resonance Spectroscopy [mdpi.com]

- 9. Probing the proton release by Photosystem II in the S1 to S2 high-spin transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. elifesciences.org [elifesciences.org]

- 11. the-innovation.org [the-innovation.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structural changes correlated with magnetic spin state isomorphism in the S2 state of the Mn4CaO5 cluster in the oxygen-evolving complex of photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantum mechanics/molecular mechanics simulation of the ligand vibrations of the water-oxidizing Mn4CaO5 cluster in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Independent Mutation of Two Bridging Carboxylate Ligands Stabilizes Alternate Conformers of the Photosynthetic O2-Evolving Mn4CaO5 Cluster in Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Proton Release Process during the S2-to-S3 Transition of Photosynthetic Water Oxidation As Revealed by the pH Dependence of Kinetics Monitored by Time-Resolved Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Structural Changes of the Oxygen-evolving Complex in Photosystem II during the Catalytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pnas.org [pnas.org]

- 26. researchgate.net [researchgate.net]

- 27. EPR Spectroscopy and the Electronic Structure of the Oxygen-Evolving Complex of Photosystem II: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Oxygen-Evolving Complex of Photosystem II: Structure, Mechanism, and Experimental Approaches

Abstract

The Oxygen-Evolving Complex (OEC) within Photosystem II (PSII) is the biological catalyst responsible for the light-driven oxidation of water, a fundamental process that sustains nearly all life on Earth by producing molecular oxygen and providing the reducing equivalents for photosynthesis. This technical guide provides a comprehensive overview of the OEC, detailing its intricate structure, the apects of its catalytic cycle, and the critical roles of its inorganic cofactors. A significant focus is placed on the experimental methodologies employed to elucidate its function, with detailed protocols for key techniques. Quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, critical processes and workflows are visualized through diagrams to facilitate a deeper understanding of this vital enzymatic complex.

Introduction

Photosystem II, a multi-subunit protein-pigment complex embedded in the thylakoid membranes of plants, algae, and cyanobacteria, catalyzes the light-induced oxidation of water.[1] This reaction, 2H₂O → O₂ + 4H⁺ + 4e⁻, is driven by solar energy and occurs within a specialized catalytic center known as the Oxygen-Evolving Complex (OEC), also referred to as the water-splitting complex.[1][2] The OEC's efficiency in performing this four-electron oxidation under benign conditions has made it a subject of intense research, not only for understanding the fundamentals of photosynthesis but also as an inspiration for the development of artificial photosynthetic systems for sustainable energy production.[1]

This document serves as a technical resource for researchers and professionals, offering an in-depth exploration of the OEC's core functionalities.

Structure of the Oxygen-Evolving Complex

The heart of the OEC is an inorganic cluster with the formula Mn₄CaO₅.[3] This cluster is arranged in a distorted chair-like topology and is coordinated by amino acid residues, primarily from the D1 and CP43 subunits of PSII.[1]

The Mn₄CaO₅ Cluster

High-resolution X-ray crystallography has revealed the atomic arrangement of the Mn₄CaO₅ cluster.[3] It consists of four manganese ions and one calcium ion interconnected by five oxygen atoms that act as oxo-bridges.[3] The cluster can be conceptually divided into a cubane-like Mn₃CaO₄ unit and a "dangling" Mn4 atom linked to the cubane (B1203433) via an oxo-bridge.[4] The manganese ions exist in mixed valence states (III and IV) that change during the catalytic cycle.[5]

Ligand Environment

The Mn₄CaO₅ cluster is tethered to the PSII protein scaffold through coordination with several amino acid residues. These include carboxylate groups from aspartate and glutamate (B1630785) residues and the imidazole (B134444) side chain of histidine. This protein environment is crucial for maintaining the structural integrity of the cluster and modulating its redox properties.

Role of Inorganic Cofactors: Ca²⁺ and Cl⁻

Calcium and chloride ions are essential for the function of the OEC.[6][7]

-

Calcium (Ca²⁺): Calcium is an integral part of the Mn₄CaO₅ cluster.[6] Its precise role is still under investigation, but it is believed to be critical for the structural organization of the complex and for binding one of the substrate water molecules.[8] Strontium (Sr²⁺) is the only cation that can functionally replace Ca²⁺, albeit with reduced efficiency.[9]

-

Chloride (Cl⁻): Chloride ions are required for the efficient oxidation of manganese and the advancement of the S-state cycle.[6][7] It is thought to play a role in charge stabilization and may be involved in the proton exit pathway.

The Catalytic Cycle of Water Oxidation: The S-State Cycle

The OEC accumulates oxidizing equivalents one at a time in a five-step process known as the Kok or S-state cycle.[2][10] The states are denoted S₀, S₁, S₂, S₃, and S₄, where the subscript indicates the number of stored oxidizing equivalents.[11]

The cycle begins in the dark-stable S₁ state. Upon absorption of a photon, PSII generates a powerful oxidant, P680⁺, which extracts an electron from the OEC via a redox-active tyrosine residue (Yz). This advances the OEC to the next S-state. This process is repeated three more times. The highly unstable S₄ state spontaneously decays to the most reduced state, S₀, releasing a molecule of O₂ and taking up two substrate water molecules.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the OEC derived from various experimental techniques.

Table 1: Manganese Oxidation States in the S-States

| S-State | Proposed Mn Oxidation States |

|---|---|

| S₀ | (III, III, IV, IV) or (III, IV, III, IV) |

| S₁ | (III, IV, IV, III) |

| S₂ | (IV, IV, IV, III) or (III, IV, IV, IV) |

| S₃ | (IV, IV, IV, IV) |

Data compiled from various spectroscopic studies.[3][5]

Table 2: Key Interatomic Distances in the S₁ State (from XFEL data)

| Atom Pair | Distance (Å) |

|---|---|

| Mn-Mn | ~2.7 - 2.8 |

| Mn-Ca | ~3.4 |

Distances are generally 0.1–0.2 Å shorter in XFEL data compared to conventional X-ray diffraction due to the absence of radiation-induced damage.[12]

Key Experimental Protocols

The elucidation of the OEC's structure and function has relied on a suite of sophisticated biophysical techniques.

X-ray Crystallography of PSII

Objective: To determine the three-dimensional atomic structure of the OEC.

Methodology:

-

Purification of PSII: PSII is purified from thermophilic cyanobacteria (e.g., Thermosynechococcus vulcanus or Thermosynechococcus elongatus) to obtain highly active and stable dimeric complexes.[5][13]

-

Crystallization: The purified PSII is crystallized, typically using vapor diffusion methods.

-

Data Collection:

-

Conventional X-ray Diffraction: Crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. A key challenge is radiation-induced reduction of the manganese ions.[14]

-

Serial Femtosecond X-ray Crystallography (SFX) with an X-ray Free-Electron Laser (XFEL): To overcome radiation damage, microcrystals are passed through an ultrashort, high-intensity XFEL beam. Diffraction data are collected before the crystal is destroyed.[3][14]

-

-

Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, from which the atomic model of the OEC is built and refined.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To probe the electronic structure and magnetic properties of the manganese ions in the OEC, particularly in the paramagnetic S-states (e.g., S₂).

Methodology:

-

Sample Preparation: Purified PSII samples are poised in the desired S-state through a series of saturating light flashes at specific temperatures.

-

EPR Measurement: The sample is frozen in liquid nitrogen to trap the desired S-state intermediate. The EPR spectrum is then recorded at cryogenic temperatures.

-

Spectral Analysis: The features of the EPR spectrum, such as the multiline signal in the S₂ state, provide information about the spin state and the magnetic interactions between the manganese ions.[15]

X-ray Absorption Spectroscopy (XAS)

Objective: To determine the oxidation states of the manganese atoms and the local coordination environment within the OEC.

Methodology:

-

Sample Preparation: Similar to EPR, PSII samples are prepared in specific S-states.

-

XAS Measurement: The sample is irradiated with X-rays of varying energy, and the absorption of X-rays by the manganese atoms is measured. This includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions.

-

Data Analysis:

Assembly and Repair of the Oxygen-Evolving Complex

The OEC is susceptible to damage, particularly by light. A sophisticated repair mechanism exists to maintain photosynthetic activity.[17] This involves the degradation and replacement of the D1 protein, which houses many of the OEC's ligands.[17] The reassembly of the Mn₄CaO₅ cluster, known as photoactivation, is a light-dependent process that involves the sequential binding and oxidation of manganese ions.[17] Several ancillary proteins are involved in this assembly and repair cycle, which are not part of the final, mature PSII complex.[18][19]

Conclusion and Future Directions

The Oxygen-Evolving Complex of PSII represents a paradigm of biological catalysis. While significant strides have been made in understanding its structure and function, many questions remain. The precise mechanism of O-O bond formation, the roles of Ca²⁺ and Cl⁻ in catalysis, and the intricate details of the assembly and repair processes are areas of active investigation. Continued advancements in structural biology techniques, such as time-resolved XFEL crystallography and cryo-electron microscopy, coupled with advanced spectroscopic and computational methods, will be pivotal in unraveling the remaining mysteries of this remarkable molecular machine. A deeper understanding of the OEC will not only illuminate the fundamental principles of photosynthesis but also guide the development of novel technologies for clean energy production.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Oxygen-evolving complex - Wikipedia [en.wikipedia.org]

- 3. Advancements in understanding oxygen-evolving complex through structural models in photosystem II [the-innovation.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nature of S-States in the Oxygen-Evolving Complex Resolved by High-Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Current analysis of cations substitution in the oxygen-evolving complex of photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Water oxidation chemistry of photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The S3 State of the Oxygen-Evolving Complex: Overview of Spectroscopy and XFEL Crystallography with a Critical Evaluation of Early-Onset Models for O–O Bond Formation | MDPI [mdpi.com]

- 12. Frontiers | Structure and Function of the Photosystem Supercomplexes [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Oxygen-evolving complex of photosystem II: correlating structure with spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. pnas.org [pnas.org]

- 17. Photosystem II oxygen-evolving complex photoassembly displays an inverse H/D solvent isotope effect under chloride-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances in understanding the assembly and repair of photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Photosystem II Electron Transport Chain Pathway

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the electron transport chain (ETC) within Photosystem II (PSII), a critical protein complex in oxygenic photosynthesis. We will explore the core molecular mechanisms, present key quantitative data, outline relevant experimental protocols, and visualize the intricate pathways involved. This guide is intended for professionals in research and development who require a deep, technical understanding of PSII function, whether for fundamental research, agricultural applications, or the design of novel herbicides or bio-inspired energy systems.

Core Mechanism of the PSII Electron Transport Chain

Photosystem II, a multi-subunit pigment-protein complex located in the thylakoid membranes of plants, algae, and cyanobacteria, catalyzes the light-driven oxidation of water and the reduction of plastoquinone (B1678516).[1] This process serves as the primary source of electrons for the entire photosynthetic enterprise and is the origin of nearly all atmospheric oxygen.[2] The core of the PSII reaction center is a heterodimer of the D1 and D2 proteins, which bind the essential cofactors for electron transfer.[1]

The electron transport pathway can be conceptually divided into two parts: the acceptor side, where electrons are transferred to plastoquinone, and the donor side, where electrons are extracted from water.

1.1. The Acceptor Side Pathway

The sequence of events begins with the capture of a photon by the light-harvesting antenna proteins, which funnel the excitation energy to the primary electron donor, a special pair of chlorophyll (B73375) a molecules known as P680 .[2]

-

Primary Charge Separation: Upon excitation, P680 is promoted to an excited state (P680*) and becomes a potent electron donor. It rapidly transfers an electron to a nearby pheophytin (Pheo) molecule, the primary electron acceptor.[3][4] This initial charge separation is exceptionally fast, occurring on a picosecond timescale.

-

Electron Transfer to Quinones: The electron is then transferred from pheophytin to a tightly bound plastoquinone molecule, QA .[5] From QA, the electron moves to a second, more loosely bound plastoquinone, QB .[6][7]

-

Plastoquinol Formation: The QB site accepts two electrons in succession (from two separate P680 photoexcitation events). After receiving two electrons and taking up two protons from the stroma, the fully reduced QB becomes plastoquinol (PQH2). This mobile molecule then detaches from PSII and diffuses into the thylakoid membrane, where it acts as an electron shuttle to the next complex in the photosynthetic chain, the cytochrome b6f complex.[6][7][8]

1.2. The Donor Side Pathway and Water Oxidation

To regain neutrality, the highly oxidizing P680 cation (P680+) must be reduced. This is achieved by extracting electrons from water, a thermodynamically demanding reaction catalyzed by the Oxygen-Evolving Complex (OEC) .

-

The Oxygen-Evolving Complex (OEC): The OEC is a metallo-oxo cluster containing four manganese ions and one calcium ion (Mn4CaO5).[9] This cluster is the catalytic site for water oxidation.[1]

-

Role of Tyrosine Z: A redox-active tyrosine residue, YZ (D1-Y161), acts as a critical intermediary, shuttling electrons one by one from the OEC to P680+.

-

The S-State Cycle (Kok Cycle): The OEC cycles through five intermediate oxidation states, denoted S0 to S4. Each absorption of a photon and subsequent reduction of P680+ by YZ drives the advancement of one S-state. Upon reaching the transient S4 state, the complex catalyzes the concerted oxidation of two water molecules, releasing four protons into the thylakoid lumen, one molecule of diatomic oxygen (O2), and resetting the cycle to S0.[10] This process contributes to the transmembrane proton gradient that drives ATP synthesis.[3]

Visualizing the PSII Electron Transport Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships within and connected to the PSII electron transport chain.

Caption: The linear electron transport pathway within Photosystem II.

Caption: The Z-Scheme places PSII in the context of the full photosynthetic ETC.

Caption: The Kok Cycle illustrates the four-step oxidation of water.

Quantitative Data on PSII Electron Transfer

The efficiency and kinetics of the PSII ETC are defined by the thermodynamics (redox potentials) and reaction rates of its components. The following tables summarize key quantitative parameters.

Table 1: Redox Potentials of Key PSII Components

| Component | Redox Couple | Midpoint Potential (Em, pH 7) |

| Oxygen-Evolving Complex | S1/S0 | ~ +0.7 V |

| S2/S1 | ~ +0.9 V | |

| S3/S2 | ~ +0.9 V | |

| S4/S3 | ~ +0.9 V | |

| Tyrosine Z | YZox/YZ | ~ +1.0 V |

| Reaction Center | P680+/P680 | ~ +1.2 V |

| Pheophytin | Pheo/Pheo- | ~ -0.5 V |

| Plastoquinone A | QA/QA- | ~ -0.08 V |

| Plastoquinone B | QB/QB- | ~ +0.06 V |

Note: Potentials can vary based on the surrounding protein environment and measurement conditions.

Table 2: Characteristic Timescales of Electron Transfer Reactions

| Transfer Step | Reaction | Characteristic Time |

| Primary Charge Separation | P680* → Pheo | 3 - 21 ps |

| Pheophytin Reduction | Pheo- → QA | 200 - 400 ps |

| QA Reduction | QA- → QB | 100 - 200 µs |

| YZ Oxidation | YZ → P680+ | 20 - 200 ns (S-state dependent) |

| OEC Turnover | S0 → S1 | ~30 µs |

| S1 → S2 | ~70 µs | |

| S2 → S3 | ~150 µs | |

| S3 → S0 | ~1.5 ms |

Data compiled from multiple sources.[4] Actual rates are influenced by light intensity, temperature, and physiological state.

Key Experimental Protocols for Studying PSII Function

A robust understanding of PSII relies on a suite of biophysical and biochemical techniques. Below are outlines of core experimental protocols.

4.1. Isolation of High-Activity PSII Membrane Particles

This protocol is foundational for in vitro spectroscopic and functional studies. A common method involves the solubilization of thylakoid membranes from spinach or cyanobacteria.

-

Objective: To isolate PSII core complexes or larger "BBY" particles that are active in oxygen evolution.

-

Methodology Outline:

-

Homogenization: Fresh spinach leaves are deveined and homogenized in a chilled buffer containing osmoticants (e.g., sorbitol), salts, and buffering agents (e.g., MES-NaOH, pH 6.5).

-

Filtration and Centrifugation: The homogenate is filtered through cheesecloth and centrifuged at low speed to pellet intact chloroplasts and cell debris.

-

Thylakoid Isolation: The supernatant is discarded, and the pellet is resuspended in a hypotonic buffer to lyse the chloroplasts, releasing the thylakoid membranes. Thylakoids are then pelleted by centrifugation.

-

Solubilization: Thylakoids are resuspended in a buffer containing a non-ionic detergent (e.g., 0.4% Triton X-100) and incubated on ice to solubilize the membrane.

-

Purification: The suspension is centrifuged at high speed. The resulting pellet contains highly enriched and active PSII membrane particles. For higher purity, sucrose (B13894) density gradient ultracentrifugation can be employed.

-

Activity Assay: The activity of the isolated particles is confirmed by measuring their rate of light-dependent oxygen evolution. Using stabilizing agents like glycinebetaine can yield exceptionally high activity.[11][12]

-

4.2. Measurement of Oxygen Evolution

This assay directly quantifies the catalytic output of the OEC.

-

Objective: To measure the rate of O2 production from PSII.

-

Instrumentation: A Clark-type oxygen electrode or an optical oxygen sensor in a temperature-controlled cuvette.

-

Methodology Outline:

-

Sample Preparation: Isolated PSII particles or intact thylakoids are suspended in a reaction buffer (e.g., MES, pH 6.5, with sorbitol and NaCl).

-

Artificial Electron Acceptors: Since the natural acceptor (the PQ pool) is diluted, artificial electron acceptors are added. Common examples include DCBQ (2,6-dichloro-p-benzoquinone) or potassium ferricyanide. These compounds accept electrons from the QB site, allowing for sustained electron flow.

-

Measurement: The suspension is placed in the sealed cuvette and allowed to equilibrate in the dark to establish a baseline rate of oxygen consumption.

-

Illumination: The sample is illuminated with saturating light from an external source (e.g., a halogen lamp with filters). The increase in dissolved oxygen concentration is recorded over time.

-

Quantification: The rate of oxygen evolution is calculated from the slope of the oxygen concentration curve and normalized to the chlorophyll concentration of the sample.

-

4.3. Chlorophyll a Fluorescence Analysis

This non-invasive technique provides a wealth of information about the state of the PSII reaction center and the efficiency of photochemistry.

-

Objective: To assess the quantum efficiency and electron transport dynamics of PSII in vivo or in vitro.

-

Instrumentation: A Pulse-Amplitude-Modulated (PAM) fluorometer.

-

Key Parameters and Protocol:

-

Dark Adaptation: The sample is kept in complete darkness for 15-30 minutes to ensure all PSII reaction centers are "open" (QA is oxidized).

-

Fo Measurement: A weak measuring light is applied to determine the minimum fluorescence (Fo), when photochemical quenching is maximal.

-

Fm Measurement: A short (~0.8 s), saturating pulse of light is applied. This pulse transiently reduces all available QA molecules, closing the reaction centers and leading to maximum fluorescence (Fm).

-

Calculation of Fv/Fm: The maximum quantum yield of PSII is calculated as (Fm - Fo) / Fm. A value of ~0.83 is typical for healthy, unstressed material.

-

Light-Adapted Measurements (ΦPSII): The sample is then exposed to continuous actinic (photosynthetically active) light. The effective quantum yield of PSII (ΦPSII) can be determined by applying saturating pulses during illumination to measure the maximal fluorescence in the light-adapted state (Fm'). ΦPSII = (Fm' - Fs) / Fm', where Fs is the steady-state fluorescence. This parameter reflects the proportion of absorbed light energy being used for photochemistry.[13]

-

Caption: A typical experimental workflow for determining Fv/Fm using PAM fluorometry.

Implications for Research and Drug Development